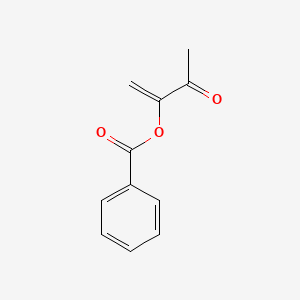

3-Oxobut-1-en-2-yl benzoate

Description

3-Oxobut-1-en-2-yl benzoate is an α,β-unsaturated ketone ester characterized by a benzoate group (-OCOC₆H₅) attached to a 3-oxobut-1-en-2-yl moiety (CH₂=C(O)CO-). This structure confers reactivity typical of both enones and esters, enabling participation in conjugate additions and hydrolysis reactions. Structural confirmation of such compounds often employs X-ray crystallography using software suites like SHELXL and visualization tools such as WinGX/ORTEP .

Properties

CAS No. |

78209-92-4 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-oxobut-1-en-2-yl benzoate |

InChI |

InChI=1S/C11H10O3/c1-8(12)9(2)14-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |

InChI Key |

QEPUUHCFGJBAQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxobut-1-en-2-yl benzoate can be synthesized through various methods. One common route involves the reaction of benzoyl chloride with butane-2,3-dione . The reaction typically requires a base such as sodium hydroxide to facilitate the esterification process. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Oxobut-1-en-2-yl benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like or can be used under basic or acidic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols or alkanes.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Oxobut-1-en-2-yl benzoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, the compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also explored for its potential therapeutic properties in drug development.

Industry: The compound finds applications in the production of polymers and resins. It is also used in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-oxobut-1-en-2-yl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and butenone, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, affecting its interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-oxobut-1-en-2-yl benzoate with key benzoate esters and related compounds:

Key Observations :

- Reactivity : this compound’s α,β-unsaturated system enables unique reactivity (e.g., Michael additions), distinguishing it from saturated esters like benzyl or methyl benzoate .

- Electronic Effects: Electron-withdrawing groups (e.g., ketones) increase electrophilicity, enhancing susceptibility to nucleophilic attack compared to electron-donating substituents (e.g., -N(CH₃)₂ in ethyl 4-(dimethylamino)benzoate) .

Physicochemical Properties

- Odor: Unlike benzyl benzoate (balsamic/almond-like) or hexyl benzoate (woody-green), this compound lacks documented odor profiles, likely due to its reactive enone system dominating its physical characteristics .

- Solubility : The α,β-unsaturated ketone moiety may reduce solubility in polar solvents compared to methyl or ethyl benzoates, which are more lipophilic .

- Acidity : The parent benzoic acid (pKa = 4.2) suggests that hydrolysis of the ester would regenerate acidic protons under alkaline conditions, a property shared across benzoate esters.

Crystallographic and Computational Insights

- Hydrogen Bonding : Unlike benzyl benzoate, which forms weak C–H···O interactions, this compound’s ketone group may engage in stronger hydrogen bonds, influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.